4-Fluorobenzylamine Hydrobromide

Descripción general

Descripción

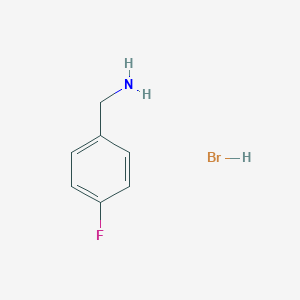

4-Fluorobenzylamine Hydrobromide is a chemical compound with the molecular formula C7H9FN·HBr. It is a derivative of benzylamine, where a fluorine atom is substituted at the para position of the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .

Mecanismo De Acción

Target of Action

The primary target of 4-Fluorobenzylamine Hydrobromide is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.

Mode of Action

It is known to interact with its target, trypsin-1 . The compound’s interaction with Trypsin-1 and the resulting changes are still under investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is classified as a flammable liquid and may be corrosive to metals . It is recommended to store the compound in a well-ventilated place, keep it cool, and store it locked up . It should also be stored in a corrosive resistant container with a resistant inner liner .

Análisis Bioquímico

Biochemical Properties

These are compounds containing a phenylmethanamine moiety, which consists of a phenyl group substituted by a methanamine

Metabolic Pathways

It has been suggested that one of the main metabolites of flupirtine, a compound structurally similar to 4-Fluorobenzylamine, is the biologically inactive 4-fluorohippuric acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzylamine Hydrobromide typically involves the reaction of 4-Fluorobenzylamine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows:

C7H8FN+HBr→C7H9FN⋅HBr

The reaction is usually conducted in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient production .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluorobenzylamine Hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-Fluorobenzaldehyde, while reduction can produce 4-Fluorobenzyl alcohol .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Key Role in Drug Synthesis

4-Fluorobenzylamine hydrobromide serves as an essential intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly important in developing drugs targeting neurological disorders, including selective serotonin reuptake inhibitors (SSRIs) and other psychoactive compounds. The fluorine atom enhances the biological activity and metabolic stability of these drugs.

Case Study: SSRIs Development

Research indicates that 4-fluorobenzylamine derivatives have been synthesized to develop novel SSRIs. For example, studies have shown that introducing fluorine into the benzylamine structure can improve binding affinity to serotonin transporters, thus enhancing therapeutic efficacy .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing fluorinated compounds. The presence of the fluorine atom allows for the modification of molecular properties, leading to enhanced activity in various organic reactions.

Application in Radiolabeling

The compound is also used in the preparation of radiolabeled compounds for positron emission tomography (PET). Specifically, it acts as a precursor for synthesizing 18F-labeled compounds, which are crucial in medical imaging and diagnostics .

Analytical Chemistry

Chromatographic Applications

Researchers employ this compound in analytical methods such as chromatography. It assists in separating and identifying complex mixtures of organic compounds, making it valuable in both academic and industrial laboratories .

Material Science

Development of Novel Materials

The compound's unique properties make it suitable for developing advanced materials, including polymers and coatings. Its incorporation into materials can enhance mechanical properties and thermal stability due to the presence of fluorine .

Agricultural Chemicals

Enhancing Agrochemical Efficacy

In agriculture, this compound can be utilized to formulate agrochemicals. The compound has been shown to improve the efficacy of pesticides and herbicides, contributing to more effective crop management strategies .

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for SSRIs | Enhanced bioavailability and efficacy |

| Organic Synthesis | Building block for fluorinated compounds | Improved molecular properties |

| Analytical Chemistry | Chromatography | Effective separation and identification |

| Material Science | Development of polymers and coatings | Enhanced mechanical properties |

| Agricultural Chemicals | Formulation of pesticides and herbicides | Increased efficacy in crop protection |

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzylamine Hydroiodide: Similar in structure but contains an iodide ion instead of a bromide ion.

4-Chlorobenzylamine: Contains a chlorine atom instead of a fluorine atom.

4-Methoxybenzylamine: Contains a methoxy group instead of a fluorine atom.

Uniqueness

4-Fluorobenzylamine Hydrobromide is unique due to the presence of the fluorine atom, which imparts specific electronic properties to the compound. This makes it particularly useful in applications where fluorine’s electronegativity and reactivity are advantageous .

Actividad Biológica

4-Fluorobenzylamine hydrobromide is a derivative of benzylamine, characterized by the presence of a fluorine atom at the para position of the benzyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its biological activity and potential therapeutic applications. This article delves into its biological activity, structure-activity relationships, and relevant case studies, supported by empirical data.

- Chemical Formula : CHFN

- Molecular Weight : 126.1515 g/mol

- DrugBank Accession Number : DB03243

4-Fluorobenzylamine acts primarily as a small molecule modulator in various biological systems. Its activity is attributed to its ability to interact with neurotransmitter systems, particularly through serotonergic pathways. The compound has been shown to exhibit significant binding affinity to serotonin receptors, influencing mood regulation and anxiety responses.

Biological Activity

1. Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated for its inhibitory effects against the papain-like protease (PLpro) of SARS-CoV, showcasing a high binding affinity that may lead to the development of broader-spectrum antiviral drugs .

2. Neurotransmitter Modulation

4-Fluorobenzylamine has been investigated for its role in modulating neurotransmitter systems. In vitro studies demonstrated that it can enhance serotonin receptor activity, which is crucial for mood regulation and anxiety management. The compound's structural modifications have led to varying degrees of potency in receptor binding, indicating that the para-fluorine substitution plays a significant role in enhancing biological activity .

Structure-Activity Relationship (SAR)

The biological activity of 4-fluorobenzylamine is significantly influenced by its molecular structure. Research indicates that:

- Fluorine Substitution : The presence of fluorine at the para position enhances binding affinity to serotonin receptors compared to non-fluorinated analogs.

- Amine Group : The primary amine group is essential for receptor interaction, facilitating hydrogen bonding and ionic interactions with target proteins.

Table 1: Structure-Activity Relationship Data

| Compound | Substitution | Binding Affinity (Ki) | Biological Activity |

|---|---|---|---|

| 4-Fluorobenzylamine | Para Fluorine | 80-100 nM | Serotonin Receptor Agonist |

| Benzylamine | No Fluorine | 160-180 nM | Weaker Activity |

| 3-Fluorobenzylamine | Meta Fluorine | >200 nM | Significantly Reduced Activity |

Case Studies

Case Study 1: Antiviral Efficacy Against SARS-CoV

In a study assessing various compounds for their antiviral properties, 4-fluorobenzylamine derivatives were synthesized and tested against SARS-CoV PLpro. The most potent derivative exhibited an IC value of 0.15 ± 0.01 μM, indicating a strong inhibitory effect compared to other tested compounds .

Case Study 2: Neuropharmacological Effects

A series of experiments were conducted on rodent models to evaluate the anxiolytic effects of 4-fluorobenzylamine. Results showed a significant reduction in anxiety-like behavior when administered at specific dosages, correlating with increased serotonin levels in the brain .

Propiedades

IUPAC Name |

(4-fluorophenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.BrH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIMWJYSMVBDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2270172-94-4 | |

| Record name | 4-Fluorobenzylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.